![molecular formula C8H12N2S B14906325 (R)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine](/img/structure/B14906325.png)
(R)-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is a chiral compound with a unique structure that includes a benzothiazole ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
®-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
®-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of ®-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
®-6-Methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine is unique due to its specific chiral structure and the presence of the benzothiazole ring. This gives it distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H12N2S |
|---|---|
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
(6R)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H12N2S/c1-5-2-3-6-7(4-5)11-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10)/t5-/m1/s1 |
Clave InChI |
PWQFLEIGKAIACN-RXMQYKEDSA-N |
SMILES isomérico |
C[C@@H]1CCC2=C(C1)SC(=N2)N |
SMILES canónico |
CC1CCC2=C(C1)SC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


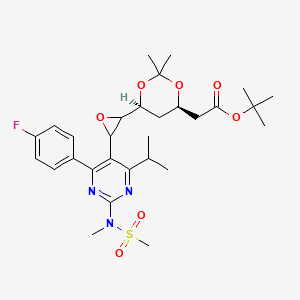

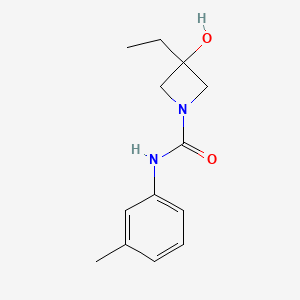
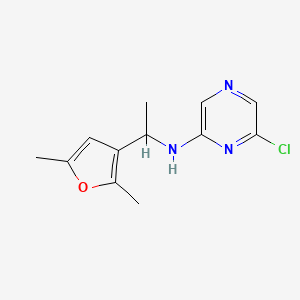
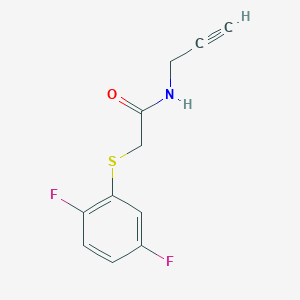
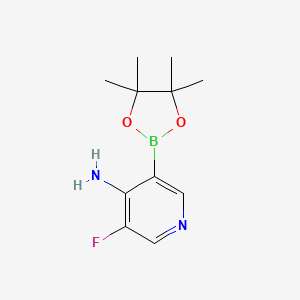
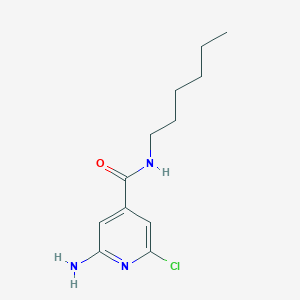

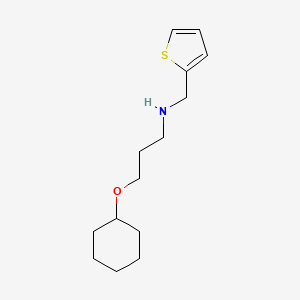
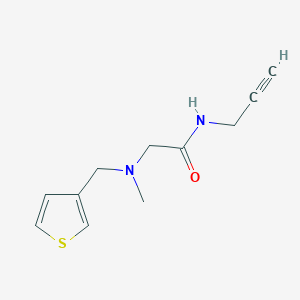
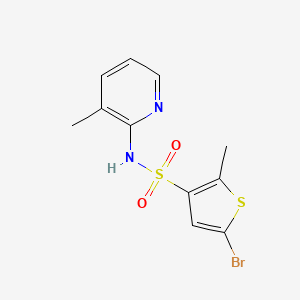
![N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-leucyl-L-proline](/img/structure/B14906309.png)

![tert-Butyl 8-amino-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B14906313.png)
